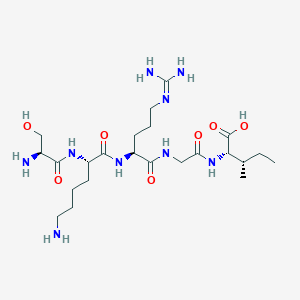![molecular formula C15H17NO4 B14210255 (2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one CAS No. 834917-51-0](/img/structure/B14210255.png)
(2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one: is a chiral compound with a unique structure that includes a cyclopentanone ring, an acetyl group, and a nitrophenylethyl substituent. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate cyclopentanone derivative and a nitrophenylethyl precursor.
Reaction Conditions: The key steps involve the formation of the cyclopentanone ring and the introduction of the acetyl and nitrophenylethyl groups. This can be achieved through a series of reactions including aldol condensation, nitration, and acetylation.
Catalysts and Reagents: Common reagents used in these reactions include strong acids or bases for catalysis, nitrating agents such as nitric acid, and acetylating agents like acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the acetyl group.
Major Products
The major products formed from these reactions include amino derivatives, reduced cyclopentanone derivatives, and substituted cyclopentanone compounds.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds with potential biological activities.
Biology
In biological research, this compound is studied for its potential effects on various biological pathways. Its nitro group can be reduced to an amino group, which may interact with biological targets such as enzymes or receptors.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its derivatives may have applications in the treatment of diseases such as cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique structure allows for the development of new products with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of (2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can be reduced to an amino group, which may form hydrogen bonds or electrostatic interactions with the active sites of enzymes. This can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-(Aminomethyl)cyclopentanol
- (1S,2R)-2-(Methylamino)cyclopentan-1-ol
- (1S,2R)-2-{[benzyl(ethyl)amino]methyl}cyclopentan-1-amine
Uniqueness
Compared to similar compounds, (2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one is unique due to its combination of an acetyl group, a nitrophenylethyl substituent, and a cyclopentanone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
834917-51-0 |
|---|---|
Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(2R)-2-acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one |
InChI |
InChI=1S/C15H17NO4/c1-11(17)15(9-5-8-14(15)18)13(10-16(19)20)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3/t13-,15-/m0/s1 |
InChI Key |
GQBWRJIXLLOVME-ZFWWWQNUSA-N |
Isomeric SMILES |
CC(=O)[C@@]1(CCCC1=O)[C@@H](C[N+](=O)[O-])C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1(CCCC1=O)C(C[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid](/img/structure/B14210177.png)
![Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide](/img/structure/B14210183.png)
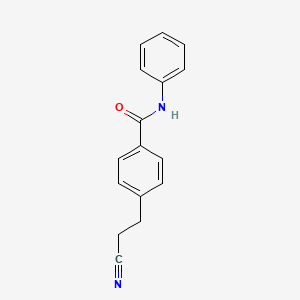
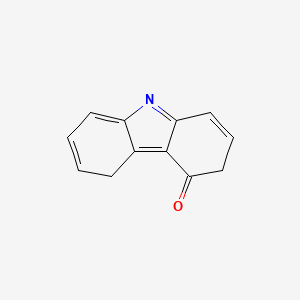
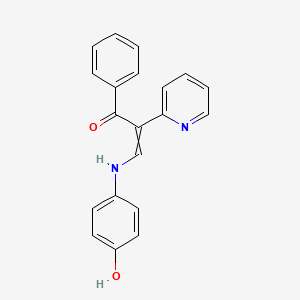
![4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide](/img/structure/B14210206.png)
![3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14210211.png)

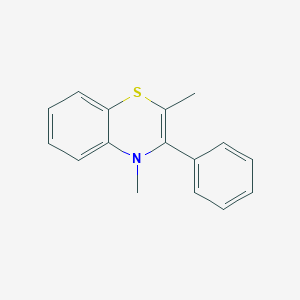
![3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14210234.png)

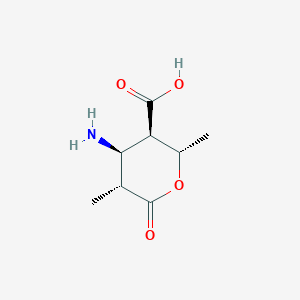
![1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14210250.png)
